2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid
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Overview
Description
2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyrazole derivatives with pyridine carboxylic acids, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as FeCl3 and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms on the ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, offering different chemical and biological properties.
Uniqueness
2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-4-ylacetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2,(H,12,13) |
InChI Key |
YLHJCLBGTBDFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CC(=O)O |
Origin of Product |
United States |
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